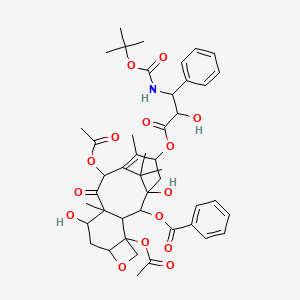
Docetaxal; Docetaxel EP Impurity G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docetaxel is a chemotherapy medication used to treat various types of cancer, including breast cancer, head and neck cancer, stomach cancer, prostate cancer, and non-small-cell lung cancer . It belongs to the taxane family of medications and works by disrupting the normal function of microtubules, thereby stopping cell division . Docetaxel is a semisynthetic analogue of paclitaxel and is known for its high efficacy in cancer treatment .
Preparation Methods
Docetaxel is synthesized through a semisynthetic process starting from a precursor extracted from the needles of the European yew tree (Taxus baccata) . The synthetic route involves multiple steps, including the protection and deprotection of functional groups, esterification, and selective oxidation . Industrial production methods often involve the use of hydrophilic polymers and surfactants to enhance the solubility and bioavailability of docetaxel .
Chemical Reactions Analysis
Docetaxel undergoes various chemical reactions, including:
Oxidation: Docetaxel can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert docetaxel into its reduced forms.
Substitution: Substitution reactions can modify the functional groups on the docetaxel molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions are often derivatives of docetaxel with modified functional groups .
Scientific Research Applications
Docetaxel has a wide range of scientific research applications:
Mechanism of Action
Docetaxel exerts its effects by binding to microtubules and stabilizing them, which prevents their depolymerization . This hyper-stabilization of microtubules disrupts the normal function of the cytoskeleton, leading to the inhibition of cell division and ultimately causing cell death . The molecular targets of docetaxel include β-tubulin, a key component of microtubules .
Comparison with Similar Compounds
Docetaxel is often compared with other taxane compounds, such as paclitaxel. While both compounds share a similar mechanism of action, docetaxel is more potent and has a higher affinity for microtubules . Other similar compounds include cabazitaxel and larotaxel, which are also used in cancer treatment . Docetaxel’s unique chemical structure, with modifications at specific positions, contributes to its enhanced efficacy and reduced side effects compared to other taxanes .
Properties
IUPAC Name |
[4,12-diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H55NO15/c1-23-28(58-39(53)33(50)32(26-16-12-10-13-17-26)46-40(54)61-41(4,5)6)21-45(55)37(59-38(52)27-18-14-11-15-19-27)35-43(9,29(49)20-30-44(35,22-56-30)60-25(3)48)36(51)34(57-24(2)47)31(23)42(45,7)8/h10-19,28-30,32-35,37,49-50,55H,20-22H2,1-9H3,(H,46,54) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMYAXKYCOBYOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H55NO15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
849.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














